Lipophilicity Shift Relative to the Unsubstituted Parent Benzamide
The target compound carries an ortho-bromine that elevates its computed XLogP3 to 3.7, whereas the unsubstituted parent N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has an XLogP3 of 3.0 [1]. This difference of ΔXLogP3 = +0.7 corresponds to an approximately five-fold greater preference for the octanol phase, predicting enhanced passive membrane permeability and potentially higher non-specific protein binding [1]. For procurement decisions, this means the brominated compound occupies a distinct lipophilicity window that the des-bromo analog cannot replicate.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem CID 91630366) |
| Comparator Or Baseline | XLogP3 = 3.0 (PubChem CID 92121002, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide) |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5-fold higher calculated octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025 release) |
Why This Matters
A 0.7 log unit increase in computed lipophilicity translates to a measurable shift in passive permeability and protein binding, directly influencing the compound's suitability for cell-based versus biochemical assays.
- [1] PubChem Compound Summary for CID 91630366 and CID 92121002. Computed XLogP3 values and molecular properties. National Center for Biotechnology Information (2025). View Source
